Bis(4-fluorophenyl)trifluoromethyl carbinol

Beschreibung

Structural and Functional Overview

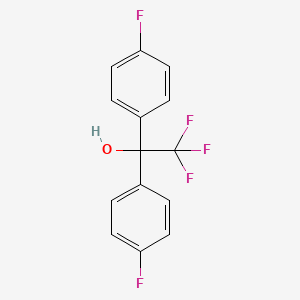

This compound exhibits a complex molecular architecture that combines multiple fluorinated aromatic systems with a tertiary alcohol functional group. The compound's systematic International Union of Pure and Applied Chemistry name is 2,2,2-trifluoro-1,1-bis(4-fluorophenyl)ethanol, which accurately describes its structural composition. The molecule consists of two para-fluorinated phenyl rings attached to a central carbon atom that also bears a trifluoromethyl group and a hydroxyl group, creating a tertiary alcohol structure.

The molecular structure can be represented by the simplified molecular-input line-entry system: C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C(F)(F)F)O)F, which illustrates the connectivity between the fluorinated aromatic rings and the central carbinol carbon. The International Chemical Identifier key FLLLTDUIYQQQQP-UHFFFAOYSA-N provides a unique digital fingerprint for this compound in chemical databases.

The presence of five fluorine atoms within the molecular structure significantly influences the compound's physical and chemical properties. The trifluoromethyl group enhances the molecule's lipophilicity, allowing for improved membrane permeability and protein interactions. The electron-withdrawing nature of the fluorine substituents affects the electronic distribution throughout the aromatic systems, influencing both the compound's reactivity and stability.

Computational analysis reveals specific molecular descriptors that characterize the compound's three-dimensional structure. The molecule contains one hydrogen bond acceptor and one hydrogen bond donor, with two aromatic rings and two rotatable bonds. These structural features contribute to the compound's ability to participate in various intermolecular interactions and conformational changes.

Table 1: Molecular Properties of this compound

The functional significance of this compound extends beyond its structural complexity to its role as a synthetic intermediate. The tertiary alcohol functionality provides a reactive site for further chemical transformations, while the fluorinated aromatic systems contribute to the compound's stability and unique electronic properties. Research has demonstrated that compounds containing trifluoromethyl carbinol units exhibit enhanced biological activity and improved pharmacological profiles compared to their non-fluorinated analogs.

The compound's applications in pharmaceutical synthesis are particularly noteworthy. It serves as an intermediate in the production of antipsychotic medications such as fluspirilene, pimozide, and penfluridol. The structural features that make this compound valuable in drug synthesis include its ability to introduce fluorinated substituents that can modulate biological activity, improve metabolic stability, and enhance binding affinity to target proteins.

Historical Context and Discovery

The development and characterization of this compound occurred within the broader context of organofluorine chemistry advancement during the mid-to-late twentieth century. The compound was first cataloged in chemical databases in 2005, with its initial creation date recorded as March 26, 2005, and subsequent modifications documented as recently as May 18, 2025. This timeline reflects the ongoing research interest and continuous refinement of knowledge regarding this specialized chemical entity.

The emergence of this compound is closely tied to the pharmaceutical industry's growing recognition of fluorine's unique properties in drug design. During the latter half of the twentieth century, medicinal chemists began systematically exploring fluorinated analogs of biologically active compounds, leading to the development of numerous fluorine-containing pharmaceuticals. The specific structural motif present in this compound became particularly valuable in the synthesis of antipsychotic medications, driving research efforts to develop efficient synthetic routes to this compound.

Patent literature reveals the compound's significance in pharmaceutical development, with documentation of its use in synthetic processes for various therapeutic agents. The patent WO2001094324A1, filed on June 4, 2001, describes processes for synthesizing complex pharmaceutical intermediates that incorporate structural elements similar to those found in this compound. This patent activity demonstrates the industrial importance of such fluorinated carbinol compounds in drug manufacturing.

The compound's registration in multiple international chemical databases reflects its growing importance in chemical research. It has been assigned various identifier numbers across different systems, including the European Community number 671-074-5, the DSSTox Substance identification number DTXSID30293322, and the NSC number 88625. These multiple identifications indicate the compound's recognition across different regulatory and research frameworks worldwide.

Recent synthetic developments have further enhanced the accessibility and utility of this compound. A 2023 publication in the Journal of Organic Chemistry presented a practical strategy for the direct construction of structurally diverse trifluoromethyl carbinol-containing compounds, including derivatives related to this compound. This research demonstrated metal-free synthetic conditions that enable the construction of trifluoromethyl-substituted tertiary alcohols from readily available starting materials.

The synthetic methodology described in this recent work involves the reaction of ortho-hydroxyaryl enaminones with trifluoroacetaldehyde or ketone derivatives under mild conditions. This approach offers several advantages, including broad substrate scope, good yields, and scalability, making it particularly attractive for industrial applications. The development of such efficient synthetic routes has contributed to the increased availability and utilization of this compound in various research applications.

Table 2: Historical Timeline of this compound Development

The evolution of analytical techniques has also played a crucial role in the comprehensive characterization of this compound. Nuclear magnetic resonance spectroscopy, particularly proton and carbon-13 analyses, has provided detailed structural information about the compound. Mass spectrometry techniques have enabled precise molecular weight determination and fragmentation pattern analysis, contributing to the compound's complete spectroscopic profile.

The compound's recognition in proteomics research represents another significant development in its historical trajectory. Researchers have identified its utility in studying protein interactions and functions, leveraging the unique properties conferred by its fluorinated structure. This application demonstrates the compound's versatility beyond pharmaceutical synthesis, extending into fundamental biochemical research.

Contemporary research continues to explore new applications and synthetic approaches for this compound. The ongoing development of fluorinated building blocks for drug discovery and materials science ensures that this compound will remain relevant in future chemical research endeavors. The combination of its proven synthetic utility, unique structural features, and growing accessibility through improved synthetic methods positions this compound as a valuable tool in modern organic chemistry and pharmaceutical development.

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1,1-bis(4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F5O/c15-11-5-1-9(2-6-11)13(20,14(17,18)19)10-3-7-12(16)8-4-10/h1-8,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLLTDUIYQQQQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C(F)(F)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293322 | |

| Record name | 2,2,2-Trifluoro-1,1-bis(4-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733-83-5 | |

| Record name | 733-83-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,2-Trifluoro-1,1-bis(4-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 733-83-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bis(4-fluorophenyl)trifluoromethyl carbinol can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with trifluoromethyl ketone in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired carbinol product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(4-fluorophenyl)trifluoromethyl carbinol undergoes various chemical reactions, including:

Oxidation: The carbinol group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include the corresponding ketone, hydrocarbon, and substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Organic Synthesis: Bis(4-fluorophenyl)trifluoromethyl carbinol serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances lipophilicity, facilitating interactions with lipid membranes and proteins .

Biology

- Proteomics Research: The compound is utilized in proteomics to study protein interactions and functions. Its unique properties allow researchers to investigate complex biological systems effectively.

Medicine

- Synthesis of Antipsychotic Drugs: It acts as an intermediate in the production of antipsychotic medications such as fluspirilene, pimozide, and penfluridol. The incorporation of fluorine atoms contributes to the pharmacological activity of these drugs .

Industrial Applications

- Production of Specialty Chemicals: The compound is employed in the manufacture of specialty chemicals that exhibit unique properties due to its fluorinated structure.

Data Table: Applications Overview

| Application Area | Specific Use | Impact |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Facilitates the creation of complex molecules |

| Biology | Proteomics research | Enhances understanding of protein functions |

| Medicine | Drug synthesis (antipsychotics) | Improves therapeutic efficacy |

| Industry | Specialty chemicals production | Develops materials with unique properties |

Case Study 1: Synthesis of Antipsychotic Drugs

Research has demonstrated that this compound is integral in synthesizing various antipsychotic drugs. The incorporation of fluorine enhances the lipophilicity and bioavailability of these compounds, leading to improved therapeutic outcomes .

Case Study 2: Proteomics Applications

In proteomics studies, this compound has been utilized to explore protein interactions. Its unique chemical properties facilitate the development of novel probes that can selectively bind to target proteins, providing insights into their functions within cellular pathways.

Wirkmechanismus

The mechanism of action of bis(4-fluorophenyl)trifluoromethyl carbinol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares Bis(4-fluorophenyl)trifluoromethyl carbinol with structurally related compounds:

Key Observations :

- Substituent Effects: The trifluoromethyl group in this compound increases molecular weight and lipophilicity compared to Bis(4-fluorophenyl)methanol (220.21 vs. ~300–350 g/mol estimated). The electron-withdrawing CF₃ group also enhances acidity of the hydroxyl group, influencing reactivity .

- Thermal Stability: α,α-Bis(trifluoromethyl)carbinols exhibit exceptional thermal stability and flame resistance, a trait likely shared by the target compound due to the CF₃ group .

- Synthetic Complexity: Pd-catalyzed carbonylation of aryl bromides/fluorosulfates is a common route for α,α-bis(trifluoromethyl)carbinols , whereas Bis(4-fluorophenyl)methanol is synthesized via simpler methods, such as Grignard reactions .

Biologische Aktivität

Overview

Bis(4-fluorophenyl)trifluoromethyl carbinol (C14H9F5O) is a synthetic organic compound notable for its unique structural features, including the presence of both fluorine and trifluoromethyl groups. These characteristics enhance its lipophilicity, which facilitates interactions with lipid membranes and proteins, making it a compound of interest in various biological applications.

- Molecular Formula : C14H9F5O

- Molecular Weight : 288.21 g/mol

- Structure : The compound consists of two 4-fluorophenyl groups attached to a trifluoromethyl carbinol moiety.

The biological activity of this compound is primarily attributed to its ability to modulate biological processes through interaction with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes and interact with proteins, potentially influencing enzyme activity and signal transduction pathways.

1. Pharmacological Applications

This compound has been identified as an intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic medications such as fluspirilene and pimozide. Its structural properties contribute to the pharmacological profiles of these drugs, enhancing their efficacy and stability.

2. Proteomics Research

The compound is utilized in proteomics to study protein interactions and functions. Its ability to interact with lipid membranes makes it valuable for investigating membrane-associated proteins and their roles in cellular signaling .

3. Cystic Fibrosis Research

Recent studies have explored the use of compounds similar to this compound as potential modulators of the cystic fibrosis transmembrane conductance regulator (CFTR). These compounds may enhance CFTR activity, providing therapeutic avenues for cystic fibrosis treatment .

Case Studies

-

Synthesis and Activity Assessment :

A study evaluated various analogues of this compound for their binding affinity to dopamine transporters (DAT). Modifications to the structure significantly improved selectivity and potency compared to the parent compound, indicating that structural alterations can optimize biological activity . -

Metabolic Stability :

Research focused on the metabolic stability of compounds containing the bis(4-fluorophenyl)methyl moiety showed promising results, suggesting that these compounds could have favorable pharmacokinetic properties in vivo .

Comparative Analysis

The following table summarizes key differences between this compound and related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two 4-fluorophenyl groups + trifluoromethyl | Used in drug synthesis; proteomics applications |

| Bis(4-fluorophenyl)methanol | Lacks trifluoromethyl group | Limited biological activity |

| Bis(4-fluorophenyl)methanone | Contains ketone instead of carbinol | Different pharmacological profile |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Bis(4-fluorophenyl)trifluoromethyl carbinol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic trifluoromethylation of bis(4-fluorophenyl)ketone using Ruppert-Prakash reagent (TMSCF₃) under anhydrous conditions. Optimization involves varying temperature (−78°C to 0°C), solvent polarity (THF vs. DMF), and stoichiometric ratios of reactants. Monitoring by TLC or HPLC ensures intermediate stability . For reproducibility, pre-dry solvents over molecular sieves and use inert gas purging to prevent hydrolysis of trifluoromethylating agents.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine NMR (¹H/¹⁹F) for confirming fluorophenyl and trifluoromethyl groups, with LC-MS for purity assessment (>98% by area normalization). For crystalline derivatives, X-ray diffraction resolves stereoelectronic effects. Note: ¹⁹F NMR chemical shifts around −60 ppm (CF₃) and −110 ppm (Ar-F) are diagnostic. Cross-validate solubility in aprotic solvents (e.g., DMSO-d₆) to avoid aggregation artifacts .

Advanced Research Questions

Q. How can mechanistic studies elucidate the stereochemical outcomes of reactions involving this compound?

- Methodological Answer : Isotopic labeling (e.g., deuterated analogs) combined with kinetic isotope effect (KIE) studies can track hydrogen transfer pathways in reduction or oxidation steps. Computational DFT simulations (B3LYP/6-31G*) model transition states to explain steric hindrance from 4-fluorophenyl groups. Contrast with non-fluorinated analogs to isolate electronic vs. steric contributions .

Q. How should researchers address contradictions in reported catalytic efficiencies for derivatives of this compound?

- Methodological Answer : Perform meta-analysis of literature data, focusing on methodological variables:

- Catalyst loading (e.g., 1–5 mol% Pd vs. Cu).

- Solvent polarity (aprotic vs. protic media).

- Reaction time (kinetic vs. thermodynamic control).

Use statistical tools (ANOVA) to identify outliers and validate reproducibility via triplicate experiments under standardized conditions .

Q. What strategies mitigate solubility challenges in biological assays involving this compound?

- Methodological Answer : Employ co-solvents (e.g., DMSO ≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility. For cellular uptake studies, pre-equilibrate solutions at 37°C and confirm stability via dynamic light scattering (DLS). Avoid surfactants that may interfere with fluorophenyl-π interactions .

Q. How can factorial design optimize multi-step syntheses incorporating this compound?

- Methodological Answer : Apply a 2³ factorial design to screen variables:

- Temperature (low vs. high).

- Catalyst type (Pd vs. Ni).

- Substrate molar ratio (1:1 vs. 1:2).

Analyze main effects and interactions using response surface methodology (RSM). Prioritize factors with Pareto charts to minimize byproduct formation .

Theoretical and Analytical Framework

Q. What conceptual frameworks guide the study of this compound’s electronic properties?

- Methodological Answer : Use Hammett substituent constants (σₚ for 4-F = +0.06) to predict electron-withdrawing effects on reaction intermediates. Pair with frontier molecular orbital (FMO) theory to rationalize regioselectivity in cross-coupling reactions. Experimental validation via cyclic voltammetry quantifies oxidation potentials linked to fluorophenyl substituents .

Q. How can researchers identify understudied applications of this compound in materials science?

- Methodological Answer : Conduct patent landscaping (e.g., Derwent Innovation) to map existing applications (e.g., liquid crystals, OLEDs). Use cheminformatics tools (e.g., KNIME) to screen for novel polymer matrices where trifluoromethyl groups enhance thermal stability. Prioritize collaborative validation with academic-industry partnerships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.